![molecular formula C16H22N2O3 B4167990 N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide](/img/structure/B4167990.png)
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX5461 has been shown to have potential as an anticancer agent, particularly in tumors that are dependent on high levels of rRNA synthesis.
Wirkmechanismus
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide inhibits Pol I transcription by binding to a specific DNA sequence within the rRNA gene promoter. This results in a decrease in rRNA synthesis and leads to the activation of the p53 pathway, which triggers cell death. N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has also been shown to have an effect on DNA damage response pathways, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been shown to have a range of biochemical and physiological effects. In addition to its effect on Pol I transcription and the p53 pathway, N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been shown to induce DNA damage and activate the ATM/ATR pathway. N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has also been shown to induce apoptosis and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide as a research tool is its specificity for Pol I transcription. This allows researchers to study the role of rRNA synthesis in various biological processes, including cancer. However, N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has limitations as a research tool, including its cost and the complexity of its synthesis. In addition, N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide. One area of interest is the development of combination therapies that include N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide treatment. Additionally, there is interest in developing more potent and selective inhibitors of Pol I transcription that could be used as anticancer agents.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been extensively studied in preclinical models of cancer. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. N-cyclohexyl-N'-(2-hydroxy-2-phenylethyl)ethanediamide has also been shown to be effective in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-(2-hydroxy-2-phenylethyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(12-7-3-1-4-8-12)11-17-15(20)16(21)18-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,19H,2,5-6,9-11H2,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRDXZTVMGSRDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.